molecular formula C14H15ClN4O4S B5520352 5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE

5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B5520352
M. Wt: 370.8 g/mol
InChI Key: QKNLJCZSCQOXTF-UHFFFAOYSA-N
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Description

The compound 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one is a complex organic molecule that features a piperazine ring substituted with a chlorophenyl group, a sulfonyl group, and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 1-(3-chlorophenyl)piperazine with a sulfonyl chloride to introduce the sulfonyl group.

    Cyclization: The intermediate product undergoes cyclization with a suitable reagent to form the dihydropyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
  • 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Uniqueness

5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one: is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O4S/c15-10-2-1-3-11(8-10)18-4-6-19(7-5-18)24(22,23)12-9-16-14(21)17-13(12)20/h1-3,8-9H,4-7H2,(H2,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNLJCZSCQOXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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